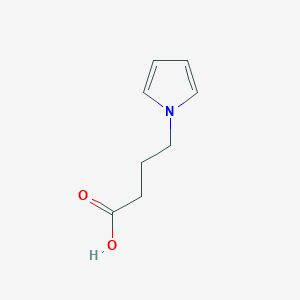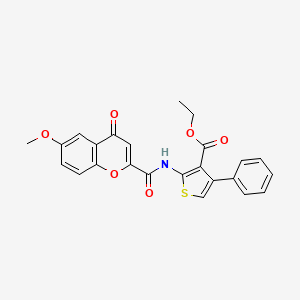
ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-carboxamido)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methoxy-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the formula C11H8O5 . It’s used for research purposes and is available from various suppliers .
Synthesis Analysis
The synthesis of this compound involves several steps . First, the appropriate hydroxyacetophenone is dissolved in dioxane. Then, diethyl oxalate and a solution of MeONa in MeOH are added. The resulting solution is heated to 120°C for 20 minutes. Then, a solution of HCl is added and the reaction is heated to 120°C for 40 minutes. The reaction is decanted over water and the solid formed is filtered and washed with water. The solid is then dried, washed with dichloromethane and dried again .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the hydroxyacetophenone with diethyl oxalate in the presence of MeONa in MeOH, followed by the addition of HCl .
Scientific Research Applications
Cancer Research and Drug Resistance
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a related compound, demonstrates potential in overcoming drug resistance in cancer cells. It's effective against a range of hematologic and solid tumor cells and shows selectivity toward drug-resistant cancer cells over parent cancer cells by inducing apoptosis. This suggests its potential as a treatment for cancers with multiple drug resistance (Das et al., 2009).
Synthesis and Biological Evaluation
In another study, 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives were synthesized, indicating the versatility of the compound in producing new derivatives with potential biological applications. The study highlights the process of synthesis, indicating the relevance in pharmaceutical chemistry (Ramaganesh et al., 2010).
Methodological Innovations
In methodological advancements, an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, including the compound , was reported. This represents a step forward in the field of organic chemistry, emphasizing the compound's role in facilitating new synthesis methods (Boominathan et al., 2011).
Crystal and Molecular Structure Studies
The crystal and molecular structures of related compounds were examined, providing insights into the physical and chemical properties vital for its applications in scientific research. These studies are essential in the fields of material science and molecular engineering (Kaur et al., 2012).
G Protein-Coupled Receptor Research
A potent and selective GPR35 agonist, closely related to the compound , was synthesized and characterized. This is significant in pharmacology and drug development, especially in studying orphan G protein-coupled receptors (Thimm et al., 2013).
Antimicrobial Activity
Further applications include antimicrobial activity studies where derivatives of the compound were synthesized and tested against various bacterial and fungal strains. This highlights its potential in the development of new antimicrobial agents (Tiwari et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(6-methoxy-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-3-30-24(28)21-17(14-7-5-4-6-8-14)13-32-23(21)25-22(27)20-12-18(26)16-11-15(29-2)9-10-19(16)31-20/h4-13H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHOJVULPNUIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)
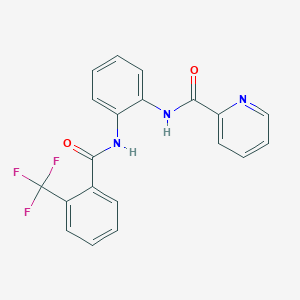
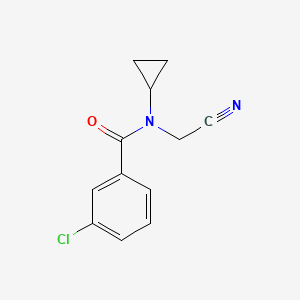
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)
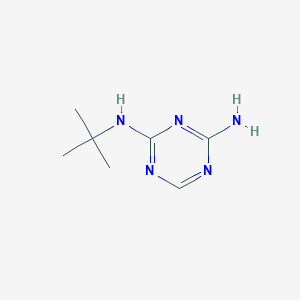
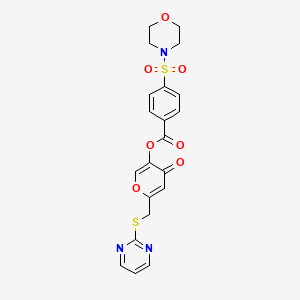

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2556851.png)
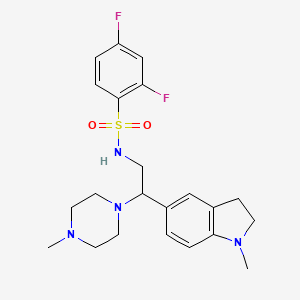
![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)
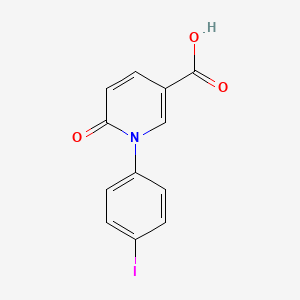
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)
